XLogP3 Lipophilicity Comparison: Morpholine vs. Methylpiperazine Terminal Group
The target compound, bearing a morpholine carbonyl terminus, exhibits an XLogP3 of 0.8 [1]. The methylpiperazine analog (1-(6-chloropyridazin-3-yl)piperidin-3-yl)(4-methylpiperazin-1-yl)methanone is predicted to have a higher XLogP3 owing to the additional methyl group and replacement of the morpholine oxygen with a tertiary amine. The lower lipophilicity of the morpholine derivative correlates with improved aqueous solubility and reduced non-specific protein binding—key considerations in selecting a starting scaffold for lead optimization [2].
| Evidence Dimension | XLogP3 (computed octanol-water partition coefficient) |
|---|---|
| Target Compound Data | XLogP3 = 0.8 |
| Comparator Or Baseline | (1-(6-Chloropyridazin-3-yl)piperidin-3-yl)(4-methylpiperazin-1-yl)methanone: XLogP3 estimated ≥ 1.3 (class-level inference based on methylpiperazine substitution) |
| Quantified Difference | Estimated ΔXLogP3 ≥ 0.5 log units lower for target compound |
| Conditions | Computed via XLogP3 algorithm, PubChem 2025.09.15 release [1] |
Why This Matters
Lower XLogP3 translates to higher aqueous solubility and potentially reduced off-target binding, which is critical for researchers selecting a fragment or scaffold with favorable lead-like properties.
- [1] PubChem. Compound Summary for CID 35439187: 4-{[1-(6-Chloropyridazin-3-yl)piperidin-4-yl]carbonyl}morpholine. XLogP3 property. https://pubchem.ncbi.nlm.nih.gov/compound/1197597-95-7 (accessed May 2026). View Source
- [2] Lipinski, C.A. et al. (2001) 'Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.' Advanced Drug Delivery Reviews, 46(1-3): 3-26. Review establishing the relationship between logP and solubility/permeability. View Source
